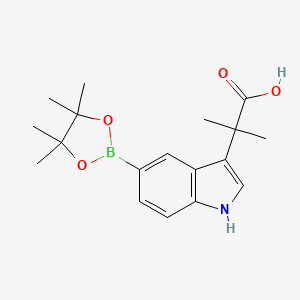

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester

Description

Properties

IUPAC Name |

2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO4/c1-16(2,15(21)22)13-10-20-14-8-7-11(9-12(13)14)19-23-17(3,4)18(5,6)24-19/h7-10,20H,1-6H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNIHDCSGTOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . Industrial production methods may involve scaling up this process under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions for these reactions include solvents like THF, 2-MeTHF, and cyclopentyl methyl ether (CPME), which provide clean and high-yielding reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of BPIPA is with a molecular weight of approximately 329.20 g/mol. The compound features an indole moiety and a pinacol ester functional group, which contribute to its distinct chemical behavior. The presence of boron in the structure enhances its reactivity and potential for biological interactions.

Medicinal Chemistry Applications

BPIPA's structure suggests potential as a lead compound in drug development, particularly targeting enzymes or receptors that have boron-binding sites. The indole moiety is known for its biological activity, making BPIPA a candidate for further investigation in pharmacological studies.

Case Study: Drug Development

Preliminary studies have indicated that BPIPA may interact with various biological molecules, potentially influencing enzyme activity. For instance, research exploring the interaction of BPIPA with protein targets could reveal insights into its mechanism of action and therapeutic potential.

Organic Synthesis Applications

The unique features of BPIPA enable its use in diverse organic synthesis processes. The compound can serve as an intermediate in the synthesis of other biologically active molecules or as a reagent in cross-coupling reactions, such as the Suzuki reaction, which is widely used for forming carbon-carbon bonds .

Potential Therapeutic Applications

The incorporation of boron into pharmaceutical compounds has been linked to enhanced biological activity. BPIPA's ability to interact with biological systems positions it as a candidate for further exploration in therapeutic applications, particularly in cancer treatment or as an enzyme inhibitor .

Research Insights

Research indicates that compounds similar to BPIPA have shown promise in boron neutron capture therapy (BNCT), which targets cancer cells while minimizing damage to surrounding healthy tissue. The unique structural characteristics of BPIPA may enhance its efficacy in such applications .

Mechanism of Action

The mechanism of action of 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester involves its interaction with molecular targets and pathways. The indole nucleus can interact with various biological receptors, leading to diverse biological effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s boronic acid group can also form reversible covalent bonds with diols, which is useful in biological and chemical applications.

Comparison with Similar Compounds

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester can be compared with other indole derivatives, such as:

1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Exhibits anti-corrosion, antimicrobial, and antioxidant properties.

2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one: Used in the synthesis of various heterocyclic compounds.

These compounds share the indole nucleus but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester (BPIPA) is a boron-containing organic compound notable for its unique structural features, which include an indole moiety and a pinacol ester functional group. Its molecular formula is C18H24BNO4, and it has a molecular weight of approximately 329.20 g/mol. The presence of boron in its structure suggests potential applications in medicinal chemistry, particularly in drug design targeting specific enzymes or receptors.

Structural Characteristics

The compound's structure incorporates several key features associated with biologically active molecules:

- Indole Moiety : Known for its role in various biological activities, including interactions with neurotransmitter receptors.

- Boron Atom : Provides distinct chemical properties that can influence biological interactions and reactivity.

- Pinacol Ester Group : Enhances the compound's stability and solubility, potentially affecting its pharmacokinetics.

Biological Activity

Preliminary studies indicate that BPIPA may interact with various biological molecules, influencing their activity. The indole component is particularly significant due to its known interactions with proteins and enzymes.

- Enzyme Inhibition : BPIPA may inhibit specific enzymes through binding interactions facilitated by the boron atom, which can form covalent bonds with nucleophilic sites on proteins.

- Receptor Modulation : The indole structure may allow BPIPA to act as a modulator of receptor activity, similar to other indole derivatives known for their pharmacological effects.

Comparative Analysis

To better understand BPIPA's uniqueness, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Borono-1H-indole | C8H9B | Contains only an indole and boron without additional groups |

| 3-Methylindole | C10H9N | Lacks boron; primarily studied for aromatic properties |

| Indoleboronic Acid | C8H10BNO2 | Similar boron content but lacks the methylpropanoic acid structure |

The combination of an indole structure with a branched carboxylic acid derivative in BPIPA enhances its potential reactivity compared to simpler analogs .

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for BPIPA:

- Enzyme Interaction Studies : Research indicates that compounds with similar structures can significantly affect enzyme kinetics, suggesting that BPIPA could exhibit comparable behavior .

- Drug Development Potential : The unique features of BPIPA make it a candidate for further investigation in drug development, particularly targeting diseases where enzyme modulation is beneficial .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Borono-1H-indol-3-yl)-2-methylpropanoic acid pinacol ester?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester’s reactivity. Key steps include:

- Substrate Preparation : Start with halogenated indole derivatives (e.g., 5-bromo-1H-indole) and a boronic acid precursor.

- Coupling Reaction : Use palladium catalysts (e.g., Pd(dppf)Cl₂) with ligands like 1,1'-bis(diphenylphosphino)ferrocene. Reaction conditions: anhydrous tetrahydrofuran (THF), potassium phosphate buffer (pH ~7), and inert atmosphere at 75°C for 3–6 hours .

- Esterification : Protect the boronic acid group with pinacol to enhance stability, using reflux conditions in toluene.

Validation : Monitor reaction progress via TLC or HPLC. Confirm structure via / NMR and HRMS .

Basic: How to assess purity and structural integrity of this boronic ester?

Answer:

- Purity Analysis : Use GC-MS (>97% purity threshold) or HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation :

Advanced: How to optimize Suzuki-Miyaura coupling efficiency with sterically hindered substrates?

Answer:

The indole’s 3-methylpropanoic acid group introduces steric hindrance. Optimization strategies:

- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Solvent Systems : Mix THF with DMF (3:1) to improve substrate solubility.

- Temperature Gradient : Initiate coupling at 60°C, then increase to 90°C to overcome activation barriers.

- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize intermediates .

Troubleshooting : If yields drop below 50%, check for moisture (hydrolyzes boronic ester) or ligand degradation.

Advanced: How do electronic effects from the indole core influence cross-coupling reactivity?

Answer:

The electron-rich indole ring enhances oxidative addition at Pd(0) but may slow transmetalation. Mitigate by:

- Electron-Deficient Coupling Partners : Pair with aryl halides bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl).

- pH Adjustment : Use weakly basic conditions (K₂CO₃ instead of K₃PO₄) to deprotonate boronic acid intermediates without destabilizing the ester .

Data Contradiction Note : Some studies report lower yields with electron-neutral partners; validate via kinetic profiling .

Advanced: How to address stability issues during biological assays?

Answer:

The pinacol ester hydrolyzes in aqueous media. For biological studies:

- Storage : Keep at 0–6°C under argon; avoid prolonged exposure to humidity .

- In Situ Hydrolysis : Pre-treat with mild acid (e.g., 0.1 M HCl) to generate the active boronic acid immediately before assays .

- Stability Monitoring : Use LC-MS to track ester degradation over time in PBS (pH 7.4) .

Advanced: Resolving contradictory data in cross-coupling yields across literature reports

Answer:

Contradictions often arise from:

- Ligand Variability : Smaller ligands (e.g., PPh₃) underperform vs. bulky ligands (XPhos) for hindered substrates .

- Base Sensitivity : Potassium carbonate may deactivate Pd catalysts if moisture is present; use rigorously dried K₃PO₄ .

- Substrate Purity : Trace impurities (e.g., residual pinacol) inhibit catalysis. Purify via column chromatography (silica gel, hexane/EtOAc) .

Case Study : A 2024 study achieved 85% yield using Pd(dtbpf)Cl₂ (dtbpf = di-tert-butylphosphinoferrocene) vs. 45% with Pd(PPh₃)₄ under identical conditions .

Basic: Common impurities and purification strategies

Answer:

- Major Impurities :

- Unreacted indole precursor (remove via silica gel chromatography).

- Hydrolyzed boronic acid (avoid by strict anhydrous handling).

- Purification :

Advanced: Mechanistic insights into transmetalation steps with bulky boronic esters

Answer:

Kinetic studies suggest:

- Rate-Limiting Step : Transmetalation, not oxidative addition.

- Isotopic Labeling : Use -enriched ester to track boron transfer via NMR.

- Ligand Effects : Bulky ligands accelerate transmetalation by stabilizing Pd-B interactions .

Experimental Design : Conduct stopped-flow UV-Vis spectroscopy to monitor Pd intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.